4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
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Overview
Description
4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₄Br₂O₃S. This compound is characterized by the presence of a thiophene ring substituted with bromine atoms and a prop-2-yn-1-yloxy group. It is primarily used in research and development, particularly in the fields of organic synthesis and material science .
Preparation Methods
One common method includes the reaction of 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: Researchers use it to study the interactions of thiophene derivatives with biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The prop-2-yn-1-yloxy group can facilitate the formation of covalent bonds with target molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar compounds include other brominated thiophene derivatives such as 2,5-Dibromothiophene and 2,5-Dibromo-3,4-dihexylthiophene.
Properties
Molecular Formula |
C8H4Br2O3S |
---|---|
Molecular Weight |
339.99 g/mol |
IUPAC Name |
4,5-dibromo-3-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Br2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12) |
InChI Key |
GKTOTAANWKFQEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(SC(=C1Br)Br)C(=O)O |
Origin of Product |
United States |
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